

An In-depth Technical Guide to the CCR2 Gene and Protein Structure

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Compound of Interest

Compound Name: CCR2-RA

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Introduction

The C-C motif chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the CCR2 gene and protein structure, its signaling pathways, and key experimental methodologies for its study.

CCR2 Gene Structure

The human CCR2 gene is located on the short (p) arm of chromosome 3 at position 21.31.^[1] It is part of a larger cluster of chemokine receptor genes. The gene spans approximately 7,195 base pairs and gives rise to two main isoforms, CCR2A and CCR2B, through alternative splicing.^[1]

Feature	Description
Gene Symbol	CCR2
Full Name	C-C motif chemokine receptor 2
Aliases	CC-CKR-2, CCR-2, CD192, CKR2, CMKBR2, MCP-1-R
Chromosomal Location	3p21.31
Gene Size	~7,195 bases
Isoforms	CCR2A, CCR2B

Isoform Generation:

The two major isoforms of CCR2, CCR2A and CCR2B, differ in their C-terminal tails due to alternative splicing of the gene's transcripts.[\[2\]](#) CCR2B is the more predominantly expressed isoform on the cell surface, while CCR2A is often found in the cytoplasm.[\[3\]](#) This differential localization suggests distinct functional roles for the two isoforms.

CCR2 Protein Structure

The CCR2 protein is a classic seven-transmembrane (7TM) G protein-coupled receptor. The polypeptide chain is composed of 374 amino acids for the canonical isoform (CCR2A), with a molecular weight of approximately 41.9 kDa.[\[1\]](#)

Key Structural Features:

- **N-terminus:** An extracellular domain that plays a role in ligand binding.
- **Seven Transmembrane Helices (TM1-TM7):** These alpha-helical domains are embedded within the cell membrane.
- **Three Intracellular Loops (ICL1-ICL3):** These loops are crucial for G protein coupling and intracellular signaling.
- **Three Extracellular Loops (ECL1-ECL3):** These loops are involved in ligand recognition and binding.

- C-terminus: An intracellular domain that can be a site for post-translational modifications and interactions with regulatory proteins.

Domain	Amino Acid Residue Range
Extracellular N-terminus	1-42
Transmembrane Helix 1	43-70
Intracellular Loop 1	71-77
Transmembrane Helix 2	78-101
Extracellular Loop 1	102-118
Transmembrane Helix 3	119-144
Intracellular Loop 2	145-161
Transmembrane Helix 4	162-182
Extracellular Loop 2	183-202
Transmembrane Helix 5	203-227
Intracellular Loop 3	228-251
Transmembrane Helix 6	252-277
Extracellular Loop 3	278-287
Transmembrane Helix 7	288-310
Intracellular C-terminus	311-374

Data sourced from UniProt (P41597).[4]

Ligand Binding:

CCR2 binds to several chemokines with varying affinities. The primary and most potent ligand is CCL2. Other ligands include CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5, in mice), and CCL13 (MCP-4).[3][5] The binding of these chemokines to the extracellular loops and N-terminus of CCR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Quantitative binding affinity data for all endogenous ligands is a subject of ongoing research and can vary depending on the experimental system used.

Expression Profile:

CCR2 is predominantly expressed on monocytes, macrophages, and activated T cells.^{[1][2]} Its expression levels can be modulated by various stimuli, including inflammatory cytokines and lipids.

A comprehensive quantitative comparison of CCR2 expression across different immune cell subtypes is an active area of investigation.

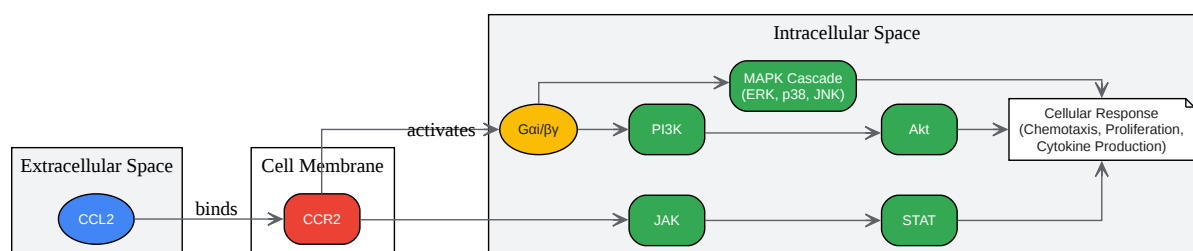
CCR2 Signaling Pathways

Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the G α i subtype. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.

Major Signaling Cascades:

- **G Protein-Coupled Signaling:** Ligand binding causes a conformational change in CCR2, leading to the exchange of GDP for GTP on the G α i subunit. This results in the dissociation of the G α i-GTP and G $\beta\gamma$ subunits, which then activate downstream effectors.
- **Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:** The G $\beta\gamma$ subunit can activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. The PI3K/Akt pathway is crucial for cell survival and proliferation.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** CCR2 activation can also trigger the MAPK cascade, including the activation of ERK1/2, p38, and JNK. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.
- **Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway:** CCR2 has been shown to activate the JAK/STAT pathway, which is critical for cytokine signaling.

and immune cell function.[6] Upon receptor activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription.



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Figure 1: Overview of major CCR2 signaling pathways.

Key Experimental Protocols

Western Blot Analysis for CCR2 Isoform Detection

This protocol describes the detection of CCR2A and CCR2B protein isoforms in cell lysates.

Experimental Workflow:



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Figure 2: Workflow for Western Blot analysis of CCR2.

Methodology:

- Sample Preparation:
 - Lyse cells expressing CCR2 in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify total protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Denature 20-40 µg of total protein per lane by boiling in Laemmli sample buffer.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
- Protein Transfer:
 - Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for CCR2 (capable of detecting both isoforms) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times for 10 minutes each with TBST.
- Detection and Analysis:

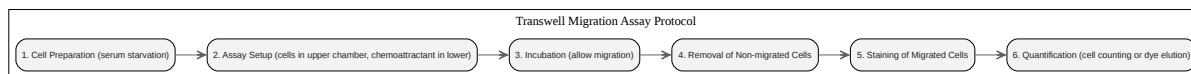
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Analyze the band intensities to determine the relative expression levels of CCR2A and CCR2B.

Note: Specific antibody concentrations and incubation times may need to be optimized.^{[2][7]}

Transwell Migration (Chemotaxis) Assay

This protocol measures the chemotactic response of CCR2-expressing cells to a chemokine gradient.

Experimental Workflow:



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Figure 3: Workflow for Transwell migration assay.

Methodology:

- Cell Preparation:
 - Culture CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes) to the desired density.
 - Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.
 - Resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:

- Use a 24-well plate with Transwell inserts (typically with a 5 μm pore size for monocytes).
- Add 600 μL of serum-free medium containing the chemoattractant (e.g., CCL2 at 10-50 ng/mL) to the lower chamber.
- Add 100 μL of the cell suspension (1×10^5 cells) to the upper chamber of the Transwell insert.
- For inhibitor studies, pre-incubate the cells with the CCR2 antagonist before adding them to the upper chamber.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migration:
 - Carefully remove the Transwell inserts.
 - Remove the non-migrated cells from the top of the membrane using a cotton swab.
 - Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
 - Stain the migrated cells with a solution such as Crystal Violet or DAPI.
 - Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

Note: Optimal incubation times and chemoattractant concentrations may vary depending on the cell type.^{[8][9]}

Conclusion

The CCR2 gene and its protein product are central players in the inflammatory response. A thorough understanding of their structure, function, and signaling is crucial for the development of novel therapeutics for a wide range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of the CCL2-

CCR2 axis. Further research into the quantitative aspects of ligand binding and receptor expression will continue to refine our understanding of this important biological system.

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